molecular formula C11H22O6 B609254 m-PEG4-(CH2)3-acid CAS No. 874208-84-1

m-PEG4-(CH2)3-acid

Cat. No.: B609254
CAS No.: 874208-84-1
M. Wt: 250.29
InChI Key: HKQFGVZYAYHZJS-UHFFFAOYSA-N
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Description

m-PEG4-(CH2)3-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. The compound is known for its hydrophilic properties, which enhance the solubility of the resulting molecules in aqueous media. This makes it a valuable linker in various chemical and biological applications, particularly in the field of bio-conjugation .

Scientific Research Applications

Chemistry: m-PEG4-(CH2)3-acid is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a PEG backbone. This enhances the solubility and stability of the resulting compounds .

Biology: In biological research, this compound is employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and reduce immunogenicity. This is particularly useful in the development of therapeutic proteins and peptides .

Medicine: The compound is used in the formulation of drug delivery systems, where it helps in the conjugation of drugs to PEG, enhancing their solubility and bioavailability. This leads to improved therapeutic efficacy and reduced side effects .

Industry: In industrial applications, this compound is used in the production of PEGylated products, which are widely used in cosmetics, pharmaceuticals, and biotechnology .

Safety and Hazards

M-PEG4-(CH2)3-acid should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

M-PEG4-(CH2)3-acid is a promising compound for research purposes due to its ability to form stable amide bonds with primary amine groups . Its hydrophilic PEG spacer increases solubility in aqueous media, making it a useful linker in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG4-(CH2)3-acid typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process can be carried out under various conditions, including the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of a stable amide bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process may include steps such as purification through chromatography and verification of the product’s purity using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: m-PEG4-(CH2)3-acid primarily undergoes substitution reactions, where the terminal carboxylic acid group reacts with primary or secondary amines to form amide bonds. This reaction is facilitated by coupling agents like EDC, DCC (dicyclohexylcarbodiimide), or HATU .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are amide-linked conjugates, which are stable and can be used in various applications, including drug delivery and bioconjugation .

Comparison with Similar Compounds

Uniqueness: m-PEG4-(CH2)3-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly useful in applications where precise control over the properties of the resulting conjugates is required .

Properties

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-14-5-6-16-9-10-17-8-7-15-4-2-3-11(12)13/h2-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQFGVZYAYHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-butyric acid ethyl ester (1.07 g, 4.0 mmol) was dissolved in 1M NaOH (10 mL) and the reaction was stirred for 2 h. Crude reaction was diluted with sat. NaCl (40 mL), acidified to pH ˜2 with conc. HCl, washed CH2Cl2 (2×50 mL), dried MgSO4, and evaporated to dryness to afford 3 a clear oil (0.945 g, 94% yield).
Name
4-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-butyric acid ethyl ester
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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